molecular formula C9H11BrClNO2 B8112394 Ethyl 4-amino-3-bromobenzoate hydrochloride

Ethyl 4-amino-3-bromobenzoate hydrochloride

Cat. No.: B8112394
M. Wt: 280.54 g/mol
InChI Key: DZMRGDCIGBAECK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-bromobenzoate hydrochloride is a chemical compound with the molecular formula C9H11BrClNO2 and a molecular weight of 280.55 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, an amino group, and a bromine atom on the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-3-bromobenzoate hydrochloride can be synthesized through several methods. One common synthetic route involves the bromination of ethyl 4-aminobenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or other purification techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-bromobenzoate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Ethyl 4-amino-3-bromobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-bromobenzoate hydrochloride depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the activity and function of the target molecules, leading to the desired effects .

Comparison with Similar Compounds

Ethyl 4-amino-3-bromobenzoate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 4-amino-3-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-amino-3-iodobenzoate: Similar structure but with an iodine atom instead of bromine.

    Ethyl 4-amino-3-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its halogenated analogs. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s reactivity and interactions with other molecules .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

ethyl 4-amino-3-bromobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h3-5H,2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMRGDCIGBAECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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